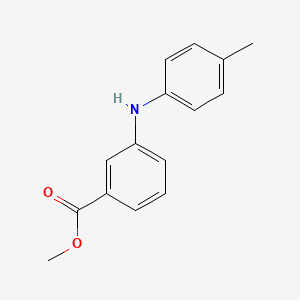
Methyl 3-(p-tolylamino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(p-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl group attached to the nitrogen atom of the aniline moiety and a benzoate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(p-tolylamino)benzoate typically involves the esterification of benzoic acid derivatives with methanol in the presence of an acidic catalyst. One common method is the direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids . The reaction conditions often include the use of solid acids such as zirconium metal catalysts fixed with titanium, which have shown high activity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar esterification processes. The use of recoverable solid acids is preferred due to their strong acidity and insolubility in organic solvents, making them reusable and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(p-tolylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and other strong oxidizers.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include nitrobenzoates, aminobenzoates, and various substituted benzoates, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Methyl 3-(p-tolylamino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-(p-tolylamino)benzoate involves its interaction with specific molecular targets. For example, in aminolysis reactions, the compound undergoes nucleophilic attack by ammonia, leading to the formation of amides. The transition state structures and energies indicate that the catalytic role of ammonia facilitates proton-transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl benzoate
- Ethyl benzoate
- Propyl benzoate
- Methyl 3-nitrobenzoate
Uniqueness
Methyl 3-(p-tolylamino)benzoate is unique due to the presence of the methylanilino group, which imparts distinct chemical properties and reactivity compared to other benzoates.
Eigenschaften
CAS-Nummer |
575446-42-3 |
|---|---|
Molekularformel |
C15H15NO2 |
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
methyl 3-(4-methylanilino)benzoate |
InChI |
InChI=1S/C15H15NO2/c1-11-6-8-13(9-7-11)16-14-5-3-4-12(10-14)15(17)18-2/h3-10,16H,1-2H3 |
InChI-Schlüssel |
HLGUTEDXNDCAFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC=CC(=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-Chlorophenyl)methyl]hydroxylamine](/img/structure/B8694008.png)
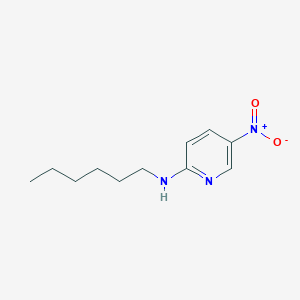
![2-[4-(4-acetylphenyl)phenyl]acetic acid](/img/structure/B8694021.png)

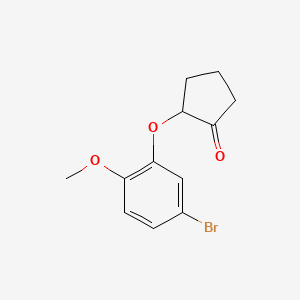
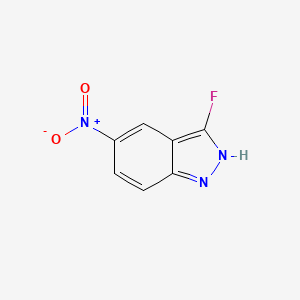
![3-(5-bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)aniline](/img/structure/B8694053.png)


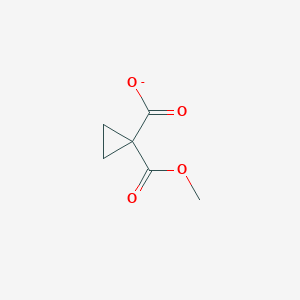

![8-Pyrido[2,3-b]pyrazin-7-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8694098.png)

